molecular formula C16H14FNO3 B4111562 4-fluorobenzyl 2-(acetylamino)benzoate

4-fluorobenzyl 2-(acetylamino)benzoate

Cat. No.: B4111562
M. Wt: 287.28 g/mol
InChI Key: XABOKEAZEGKKHO-UHFFFAOYSA-N
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Description

4-Fluorobenzyl 2-(acetylamino)benzoate is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This ester derivative combines a 4-fluorobenzyl alcohol moiety with a 2-acetamidobenzoic acid (also known as N-acetyl anthranilic acid) structure. The 4-fluorobenzyl group is a common pharmacophore found in a variety of biologically active molecules and is frequently utilized in the design of potential therapeutic agents . Similarly, the 2-(acetylamino)benzoic acid portion is a derivative of anthranilic acid, which serves as a key scaffold in several pharmaceutical compounds. As a reagent, this compound is primarily valuable as a chemical intermediate or building block in organic synthesis. Researchers may employ it in the development of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) for new drug candidates. Its structure suggests potential use in the synthesis of compounds targeting neurological pathways, given that other molecules containing the 4-fluorobenzyl group have been investigated as potent KV7.2/3 potassium channel openers for conditions like pain and epilepsy . Furthermore, benzoate and benzamide derivatives have demonstrated a range of pharmacological activities in scientific studies, including antiviral effects against herpes simplex virus (HSV) . This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-fluorophenyl)methyl 2-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11(19)18-15-5-3-2-4-14(15)16(20)21-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABOKEAZEGKKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorobenzyl 2-(acetylamino)benzoate typically involves the esterification of 2-(acetylamino)benzoic acid with 4-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluorobenzyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

4-fluorobenzyl 2-(acetylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 2-(acetylamino)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Fluorine’s electronegativity may also influence electronic interactions with biological targets. In contrast, nitrophenyl-containing derivatives (e.g., 50415-69-5) introduce strong electron-withdrawing groups, which could affect reactivity in synthetic pathways or degradation profiles.

Positional Isomerism: The ortho-position of the acetylamino group in the target compound contrasts with the para-position in Inosiplex (36703-88-5). This difference may alter hydrogen-bonding capacity and steric hindrance, impacting interactions with enzymes or receptors.

Q & A

What are the common synthetic routes for 4-fluorobenzyl 2-(acetylamino)benzoate, and what reaction conditions are critical for achieving high yield?

Answer:
While direct synthesis data for this compound is limited in the literature, insights can be drawn from structurally analogous benzamide and benzoate derivatives. Key steps typically involve:

  • Substitution reactions to introduce the fluorine or acetyl amino groups (e.g., nucleophilic aromatic substitution using fluorinated benzyl halides) .
  • Esterification or amidation under controlled conditions (e.g., coupling reagents like DCC/DMAP in anhydrous solvents) .
  • Protection/deprotection strategies to prevent side reactions during multi-step syntheses .

Critical Parameters:

ParameterOptimal ConditionsImpact on Yield/Purity
SolventAnhydrous DMF or THFMinimizes hydrolysis side reactions
Temperature0–25°C (for substitution reactions)Prevents thermal degradation
CatalystPyridine or DMAPEnhances esterification efficiency

How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

Answer:
Factorial design (DoE) systematically evaluates multiple variables (e.g., temperature, solvent ratio, catalyst loading) to identify interactions and optimize conditions . For example:

  • Variables to test : Temperature (X₁), solvent polarity (X₂), reaction time (X₃).
  • Levels : Low (-1), medium (0), high (+1).

Example Design Table:

RunX₁ (°C)X₂ (DMF:H₂O)X₃ (h)Yield (%)
1209:1672
2407:31258

Analysis : Response surface methodology (RSM) can model interactions and predict optimal conditions. For instance, higher solvent polarity may reduce yield due to hydrolysis, requiring a balanced solvent ratio .

Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Answer:

  • HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • NMR Spectroscopy : Confirms structure via <sup>1</sup>H/<sup>13</sup>C signals (e.g., fluorine-induced splitting in aromatic regions) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Typical NMR Data for Analogous Compounds:

Proton Environmentδ (ppm)MultiplicityAssignment
Aromatic H (ortho-F)7.2–7.5DoubletFluorobenzyl group
Acetamido NH8.1Singlet2-(acetylamino) group

How should researchers address discrepancies in reported biological activity data for this compound across studies?

Answer:
Contradictions often arise from variations in experimental design. Key steps for resolution:

Control Variables : Standardize cell lines, assay protocols (e.g., MTT vs. ATP-based viability assays), and compound purity .

Replicate Studies : Perform triplicate experiments with independent syntheses to confirm reproducibility .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Common Confounding Factors:

FactorExample Impact on Bioactivity
Impurity levels (>5%)False positives in enzyme inhibition
Solvent residue (DMSO)Cytotoxicity masking true activity

What are the primary research applications of this compound in medicinal chemistry?

Answer:
While direct studies are limited, structurally related compounds show:

  • Enzyme Inhibition : Targeting kinases or proteases via fluorobenzyl interactions with hydrophobic binding pockets .
  • Anticancer Activity : Fluorine atoms enhance metabolic stability and membrane permeability in cell-based assays .
  • SAR Studies : Modifying the acetyl amino or benzyl groups to optimize potency and selectivity .

Key Research Findings from Analogues:

Compound ClassBiological TargetIC₅₀ (μM)Reference
4-Fluoro-benzamideTyrosine kinase0.8
2-Acetylamino benzoateCOX-22.1

What methodological strategies are recommended for studying the structure-activity relationship (SAR) of derivatives of this compound?

Answer:

Synthetic Diversification : Introduce substituents at the benzyl (e.g., methyl, nitro) or acetyl amino (e.g., alkylation) positions .

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Biological Assays : Test derivatives against panels of enzymes/cell lines to correlate structural changes with activity .

SAR Workflow Example:

Synthesize 10 derivatives with varied substituents.

Screen for IC₅₀ against a kinase panel.

Use QSAR models to identify critical moieties (e.g., fluorine position enhances potency).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluorobenzyl 2-(acetylamino)benzoate
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4-fluorobenzyl 2-(acetylamino)benzoate

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